(R)-3-Isopropyl-2,5-piperazinedione (CAS 143673-66-9), commonly known as cyclo(D-Val-Gly), is a highly crystalline chiral diketopiperazine. In chemical procurement, its primary value lies in its role as the direct precursor to the Schöllkopf bis-lactim ether chiral auxiliary [1]. By reacting with Meerwein's salt, this compound forms a rigid scaffold that enables the highly enantioselective asymmetric synthesis of α-amino acids. Its specific optical rotation ([α]20/D = −31.5°) and defined melting point (258–262 °C) serve as critical quality control metrics for buyers ensuring the enantiopurity of the starting material prior to complex synthesis .
Substituting this specific (R)-enantiomer with its (S)-counterpart (cyclo(L-Val-Gly)) or a racemic mixture fundamentally alters the stereochemical outcome of downstream syntheses. The D-valine derived (R)-isopropyl group sterically directs electrophilic attack to the opposite face of the aza-enolate, strictly yielding L-amino acids (the (S)-stereocenter) [1]. Using the (S)-enantiomer yields D-amino acids, rendering it unusable for natural-configuration peptide synthesis. Furthermore, substituting the Schöllkopf methodology with other chiral auxiliaries, such as camphor sultam, requires harsh basic cleavage (e.g., LiOH) that destroys base-sensitive side chains, whereas the cyclo(D-Val-Gly) derived auxiliary is cleaved under exceptionally mild acidic conditions [2].
The primary procurement driver for cyclo(D-Val-Gly) is its ability to induce the formation of L-amino acids with high enantiomeric purity. When converted to the bis-lactim ether and alkylated, the rigid (R)-isopropyl group effectively shields one face of the molecule. In the synthesis of isotopically labeled L-histidine, this precursor achieved a 99% enantiomeric excess (ee) [1]. In contrast, utilizing the (S)-enantiomer (cyclo(L-Val-Gly)) completely reverses the facial selectivity, yielding D-amino acids, while racemic mixtures offer 0% ee.
| Evidence Dimension | Enantiomeric excess (ee) of synthesized amino acid |
| Target Compound Data | 99% ee for L-histidine (using the (R)-precursor) |
| Comparator Or Baseline | Cyclo(L-Val-Gly) (yields D-enantiomer) |
| Quantified Difference | Complete reversal of stereocenter formation (>98% ee shift) |
| Conditions | Alkylation of the lithiated bis-lactim ether followed by mild acidic deprotection |
Buyers must procure the exact (R)-enantiomer to successfully synthesize natural-configuration (L) non-proteinogenic amino acids for biological applications.
A quantifiable advantage of the cyclo(D-Val-Gly) derived auxiliary over alternatives like Oppolzer's camphor sultam is its deprotection profile. The Schöllkopf bis-lactim ether can be cleaved using mild aqueous acid (0.25 M HCl at room temperature). In the synthesis of p-phosphonomethyl-L-phenylalanine, this mild cleavage preserved the base-sensitive methyl phosphonate groups [1]. Conversely, the camphor sultam auxiliary required cleavage with lithium hydroxide (LiOH), which resulted in the partial saponification and loss of the methyl phosphonate esters.
| Evidence Dimension | Functional group survival during auxiliary cleavage |
| Target Compound Data | Complete preservation of methyl phosphonates via 0.25 M HCl cleavage |
| Comparator Or Baseline | Camphor sultam auxiliary (LiOH cleavage) |
| Quantified Difference | Camphor sultam causes partial saponification; cyclo(D-Val-Gly) avoids basic hydrolysis entirely |
| Conditions | Cleavage of the chiral auxiliary to release the free α-amino acid |
This makes cyclo(D-Val-Gly) the mandatory starting material when synthesizing amino acids with ester, phosphonate, or other base-labile side chains.
The diketopiperazine core of cyclo(D-Val-Gly) provides a highly rigid framework once converted to the bis-lactim ether. Upon metalation with n-butyllithium, it forms a planar aza-enolate where the (R)-isopropyl group exerts profound steric hindrance. This structural rigidity routinely ensures diastereomeric excesses (de) exceeding 95% during electrophilic alkylation[1]. Compared to acyclic chiral Schiff bases or linear dipeptides, which suffer from conformational flexibility and lower facial selectivity, the cyclic nature of this compound dramatically reduces the formation of unwanted diastereomers.
| Evidence Dimension | Diastereomeric excess (de) during alkylation |
| Target Compound Data | >95% de due to rigid cyclic steric shielding |
| Comparator Or Baseline | Acyclic chiral Schiff bases |
| Quantified Difference | Significant reduction in minor diastereomer formation (<5% vs highly variable in linear systems) |
| Conditions | Low-temperature (-78 °C) alkylation of the lithiated intermediate |
High diastereoselectivity minimizes downstream purification bottlenecks and maximizes the yield of the target enantiopure building block.
Because it strictly dictates the formation of the (S)-stereocenter, this compound is a highly effective precursor for synthesizing 13C and 15N labeled L-amino acids (such as L-histidine or L-lysine) used in advanced NMR and mass spectrometry studies [1].
The mild acidic cleavage (0.25 M HCl) of the resulting bis-lactim ether makes this compound highly suitable for synthesizing amino acids bearing base-labile groups, such as phosphotyrosine mimetics (e.g., p-phosphonomethyl-L-phenylalanine), which undergo saponification under the basic cleavage conditions required by other auxiliaries[2].
The rigid diketopiperazine structure ensures >95% diastereomeric excess during the alkylation step, making it a reliable starting material for the scalable, stereocontrolled production of complex chiral pharmaceutical intermediates [1].
Irritant